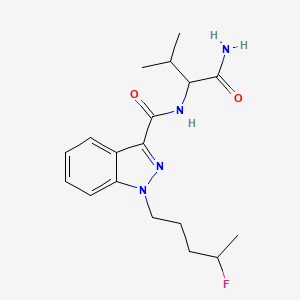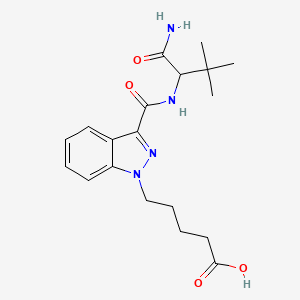
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are often designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. They are typically used in scientific research to study the endocannabinoid system and its interactions with various receptors in the body.
Wissenschaftliche Forschungsanwendungen
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Employed in biological assays to investigate the interactions between synthetic cannabinoids and cannabinoid receptors.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacology of cannabinoids.
Industry: Utilized in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide typically involves multiple steps, including the preparation of the indazole core, the introduction of the fluoropentyl side chain, and the formation of the carbamoyl group. Common reagents used in these reactions include indazole derivatives, alkyl halides, and carbamoyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with strict quality control measures in place to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce a variety of substituted indazole derivatives.
Wirkmechanismus
The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide involves its interaction with the endocannabinoid system. The compound binds to cannabinoid receptors (CB1 and CB2) in the body, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
- N-(1-Pentyl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
- N-(1-Methylpropyl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide
Uniqueness
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is unique due to its specific structural features, such as the carbamoyl group and the fluoropentyl side chain. These features may confer distinct pharmacological properties and receptor binding affinities compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H25FN4O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-11(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)10-6-7-12(3)19/h4-5,8-9,11-12,15H,6-7,10H2,1-3H3,(H2,20,24)(H,21,25) |
InChI-Schlüssel |
KSBISSAWUAIQIT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Synonyme |
AB-PINACA N-(4-fluoropentyl) analog; 4-fluoro AB-PINACA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




